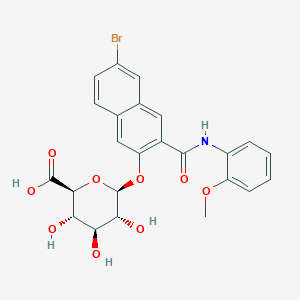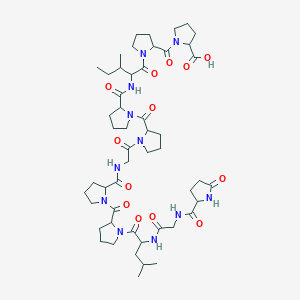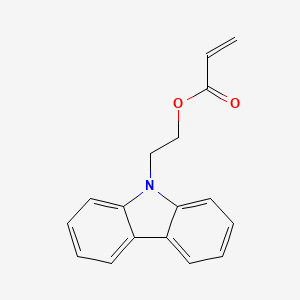
3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione
説明
3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione, also known as CTID, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a multistep process and has been shown to have various biochemical and physiological effects. In
科学的研究の応用
C11H9NO4 C_{11}H_{9}NO_{4} C11H9NO4
and a molecular weight of 219.19, has garnered attention for its potential in various scientific fields .Pharmaceutical Research
This compound has shown promise in the development of new therapeutic agents. Its biochemical and physiological effects are being studied for potential applications in medicine, particularly due to its structural similarity to other bioactive isoquinolines.
Organic Synthesis
As a building block in organic chemistry, this compound is used in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in the construction of diverse organic compounds .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can serve as standards or reagents. Its well-defined structure and properties allow for its use in method development and calibration processes .
Material Science
The compound’s unique chemical structure could be utilized in the design of new materials with specific properties. Research is ongoing to explore its integration into polymers or other advanced materials .
Biochemistry
In biochemistry, the compound is of interest for its potential to interact with biological macromolecules. Studies are exploring its binding affinity and activity in biological systems.
Chemical Biology
Catalysis
Researchers are investigating the use of this compound in catalytic processes. Its structure could provide insights into new catalytic mechanisms or contribute to the development of novel catalysts .
Environmental Science
There is potential for this compound to be used in environmental science, possibly in the detection or neutralization of pollutants. Its chemical properties may lend itself to applications in waste treatment or remediation .
特性
IUPAC Name |
methyl 1,4-dioxo-2,3-dihydroisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)10(14)12-8/h2-5,8H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCQGFASLAKUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)C2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401534 | |
| Record name | 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91092-92-1 | |
| Record name | 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















